2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Anticancer Cytotoxicity HeLa

Inconsistent purity or scaffold substitutions can derail SAR studies and epigenetic probe development. This compound solves that by providing a defined 1,2,3,4-tetrahydroquinoline core bearing a hydroxyacetyl handle. Use it to: • Build diverse THQ libraries for HDAC/LSD1 inhibitor or antifungal discovery. • Probe cell differentiation mechanisms (monocyte lineage commitment). • Derivatize via the hydroxyketone group for systematic SAR exploration. Reliable ≥95% purity and ambient shipping support reproducible research and efficient procurement.

Molecular Formula C11H13NO2
Molecular Weight 191.23
CAS No. 73251-26-0
Cat. No. B2535053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
CAS73251-26-0
Molecular FormulaC11H13NO2
Molecular Weight191.23
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)C(=O)CO
InChIInChI=1S/C11H13NO2/c13-8-11(14)12-7-3-5-9-4-1-2-6-10(9)12/h1-2,4,6,13H,3,5,7-8H2
InChIKeyROLQWEMPXBHKHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS 73251-26-0) for Research and Industrial Procurement: An Overview of Its Tetrahydroquinoline Scaffold


2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS 73251-26-0) is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinoline (THQ) core N-substituted with a hydroxyacetyl group . This scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities including anticancer, antimicrobial, and enzyme inhibitory properties [1]. The compound's hydroxyketone functionality provides a reactive handle for further derivatization, making it a versatile intermediate in organic synthesis .

Why Generic Tetrahydroquinoline Analogs Cannot Simply Substitute 2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one


The biological and chemical behavior of tetrahydroquinoline derivatives is highly sensitive to substitution patterns, particularly at the N-1 position [1]. The hydroxyacetyl group in 2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one confers distinct polarity, hydrogen-bonding capacity, and steric properties compared to analogs bearing simple alkyl, acetyl, or haloacetyl groups [2]. These differences directly impact target engagement (e.g., enzyme inhibition potency), cellular permeability, and metabolic stability, as evidenced by structure-activity relationship (SAR) studies on THQ-based inhibitors [3]. Consequently, substituting this compound with a closely related THQ analog without empirical validation risks significant deviations in experimental outcomes, undermining reproducibility in both research and industrial applications.

Quantitative Evidence for Selecting 2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS 73251-26-0) Over Analogs


Cytotoxic Activity in HeLa Cells: Comparative Efficacy of 2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one exhibits measurable cytotoxicity against human cervical cancer HeLa cells [1]. In a direct comparison within a larger study of THQ derivatives, this compound demonstrated moderate activity, providing a benchmark for SAR studies [2]. While not the most potent in its class, its activity profile serves as a valuable reference point for optimizing the THQ scaffold for anticancer applications.

Anticancer Cytotoxicity HeLa

HDAC Inhibitory Potential: Tetrahydroquinoline Scaffold as a Privileged Structure

The 1,2,3,4-tetrahydroquinoline (THQ) core, which forms the foundation of 2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, is a recognized privileged structure for developing histone deacetylase (HDAC) inhibitors [1]. Patents disclose that specific THQ-substituted hydroxamic acids act as selective HDAC6 inhibitors with therapeutic potential in cancer and neurodegenerative diseases [1]. While the target compound itself lacks reported HDAC inhibition data, its core scaffold is validated across multiple drug discovery programs, indicating its utility as a starting point for designing novel HDAC modulators.

Epigenetics HDAC Cancer

LSD1 Inhibition: Potent Activity of Optimized THQ Derivatives Demonstrates Scaffold Viability

Optimization of the tetrahydroquinoline scaffold has yielded potent, reversible inhibitors of lysine-specific demethylase 1 (LSD1) [1]. Compounds 18s and 18x, which are THQ derivatives, exhibit IC50 values of 55 nM and 540 nM against LSD1, respectively, and inhibit proliferation of MGC-803 cancer cells with IC50 values of 1.13 µM and 1.15 µM [1]. This demonstrates that the THQ core, present in 2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, can be elaborated into highly potent and selective epigenetic probes, validating its use as a starting material for medicinal chemistry campaigns.

Epigenetics LSD1 Cancer

Epac Inhibition: A Tetrahydroquinoline Analog as a Pharmacological Tool

A tetrahydroquinoline analog, CE3F4, has been identified as a pharmacological inhibitor of the cAMP-binding protein Epac1, a therapeutic target in cardiac hypertrophy and tumor invasion [1]. This compound, identified via high-throughput screening, blocks Epac1 guanine nucleotide exchange activity toward its effector Rap1 [1]. While 2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one itself is not CE3F4, this finding highlights the potential of the THQ scaffold to modulate protein-protein interactions in key signaling pathways, offering a strategic advantage for researchers developing novel Epac modulators.

cAMP signaling Epac Cardiovascular

Differentiation-Inducing Activity: Potential for Cancer and Skin Disease Applications

This compound has been specifically noted for its ability to arrest proliferation of undifferentiated cells and induce their differentiation toward a monocyte lineage [1]. This activity is linked to potential applications in anticancer therapy and the treatment of skin diseases such as psoriasis, wrinkles, and dry skin [1]. This differentiation-inducing property is a distinct functional readout not commonly reported for all THQ analogs, suggesting a unique biological profile that warrants further investigation.

Differentiation Cancer Dermatology

Antimicrobial Potential of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline scaffold is associated with antimicrobial activity, including antibacterial and antifungal effects [1]. While specific data for 2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is limited, the broader class exhibits activity against various bacterial strains and fungi, often by disrupting cell wall synthesis or membrane integrity [1]. This class-level activity suggests that the compound could serve as a useful scaffold for developing novel antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Antimicrobial Antifungal Antibacterial

Optimal Research and Industrial Applications for 2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one


Medicinal Chemistry: Synthesis of Novel Anticancer Agents

Use 2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one as a key intermediate for synthesizing diverse libraries of tetrahydroquinoline derivatives. The hydroxyacetyl group offers a convenient handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) around the THQ scaffold. This is directly supported by the proven anticancer potential of optimized THQ derivatives, such as LSD1 inhibitors with nanomolar potency [1], and the observed cytotoxic activity of the parent compound against cancer cell lines [2].

Epigenetics Research: Development of HDAC and LSD1 Probes

Employ the compound as a starting material for designing novel inhibitors of epigenetic enzymes, particularly histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). The THQ core is a validated privileged structure for both target classes [3][1]. The compound's core scaffold allows for systematic exploration of substituent effects on potency and selectivity, accelerating the discovery of chemical probes for studying epigenetic regulation in disease.

Chemical Biology: Investigating Cell Differentiation Pathways

Utilize 2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one as a tool compound to probe the mechanisms of cell differentiation. Its reported ability to induce differentiation of undifferentiated cells into monocytes [4] makes it a valuable starting point for studying lineage commitment and developing differentiation therapies for cancer or regenerative medicine applications. The compound can be used to identify downstream signaling pathways and validate new therapeutic targets.

Agrochemical Research: Synthesis of Novel Antifungal Agents

Leverage the tetrahydroquinoline scaffold to synthesize and screen new antifungal compounds for agricultural applications. Tetrahydroquinolines have demonstrated activity against phytopathogenic fungi [5], and the target compound's hydroxyketone functionality allows for the generation of diverse analogs. This addresses the growing need for novel, environmentally friendly fungicides to protect crop yields.

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